molecular formula C10H10O4 B1625384 6-hydroxychroman-2-carboxylic Acid CAS No. 81498-19-3

6-hydroxychroman-2-carboxylic Acid

Cat. No. B1625384
CAS RN: 81498-19-3
M. Wt: 194.18 g/mol
InChI Key: OEPFJOJFTVSOOI-UHFFFAOYSA-N
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Description

6-Hydroxychroman-2-carboxylic acid (referred to as 6-HCA) is a chemical compound belonging to the class of chroman derivatives. It is characterized by a chroman ring system with a hydroxyl group at position 6 and a carboxylic acid group at position 2. The compound exhibits antioxidant properties and has been studied for its potential health benefits.



Synthesis Analysis

Two primary synthetic routes have been developed for 6-HCA:



  • Chemical Synthesis : Researchers have successfully synthesized 6-HCA using various methods, including cyclization reactions and functional group transformations. These approaches allow controlled modification of substituents on the chroman ring.

  • Biological Synthesis : Some microorganisms and enzymatic processes can produce 6-HCA naturally. Exploring biocatalytic pathways may offer sustainable and environmentally friendly routes for its production.



Molecular Structure Analysis

The molecular formula of 6-HCA is C~10~H~10~O~4~ , and its structural formula is as follows:


   HO
|
H - C - C - C - C - COOH
| |
H OH

The chroman ring system consists of a six-membered ring with an oxygen atom bridging positions 1 and 4. The hydroxyl group at position 6 contributes to its antioxidant activity.



Chemical Reactions Analysis

6-HCA participates in various chemical reactions:



  • Esterification : The carboxylic acid group can react with alcohols to form esters.

  • Oxidation : The hydroxyl group makes it susceptible to oxidation reactions, leading to the formation of quinones or other derivatives.

  • Substitution Reactions : Substituents on the chroman ring can undergo nucleophilic or electrophilic substitutions.



Physical And Chemical Properties Analysis


  • Solubility : 6-HCA is sparingly soluble in water but dissolves readily in organic solvents.

  • Melting Point : The compound typically melts around 150°C .

  • Stability : It is stable under normal conditions but may degrade upon exposure to heat, light, or strong acids.


Scientific Research Applications

  • Antioxidant Properties 6-Hydroxychroman-2-carboxylic acids have been identified as effective antioxidants in animal fats, vegetable oils, and emulsion systems. They exhibit activities comparable to commercial antioxidants, especially the tetramethyl compound in this series (Scott et al., 1974).

  • Application in Liquid Crystals Chiral 2-methylchroman-2-carboxylic acid derivatives, closely related to 6-hydroxychroman-2-carboxylic acid, are used as chiral dopants for nematic liquid crystals. Their structural features are crucial for the helical twisting power of the liquid crystals (Shitara et al., 2000).

  • Study on Oxidation Mechanisms 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, a model for α-tocopherol, has been studied for its oxidation by a xanthine-xanthine oxidase system, indicating its interaction with superoxide anion, which is significant for understanding oxidation processes in biological systems (Nishikimi & Machlin, 1975).

  • Biomedical Imaging Applications The compound's derivatives have been synthesized for potential applications in biomedical studies using magnetic-resonance imaging (MRI), particularly those involving antioxidant potential (Yushkova et al., 2013).

  • Metabolic Pathway Studies 6-Hydroxychroman-2-carboxylic acid derivatives are significant for understanding the metabolic pathways of vitamin E, as shown by the study of its urinary metabolite in humans and animals (Schultz et al., 1997).

  • Synthesis Methods and Industrial Application Methods for synthesizing various derivatives of 6-hydroxychroman-2-carboxylic acid have been developed, which are suitable for industrial applications due to their efficiency and high yield (Chun, 2011).

  • Antilipidemic Activity Derivatives of 6-hydroxychroman-2-carboxylic acid have been studied for their antilipidemic properties in various rat models, contributing to the understanding of lipid metabolism and potential therapeutic applications (Cavestri et al., 2006).

  • Electrochemical Studies The electrochemical oxidation of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) has been investigated, providing insights into the chemical's behavior and potential applications in electrochemistry (Malyszko & Mechanik, 2004).

  • Nuclear Factor-kB Inhibition Certain derivatives have been found to inhibit nuclear factor-KB activity, which is relevant in the context of inflammation and immune response studies (Kwak et al., 2007).

  • Ion Transport Studies The compound has been used in studies related to ion transport through liquid membranes, shedding light on its potential use in ionophore-based applications (Yamaguchi et al., 1988).

Safety And Hazards


  • Toxicity : 6-HCA is generally considered safe, but toxicity studies are essential to establish safe dosage levels.

  • Handling Precautions : Standard laboratory safety practices should be followed during handling and synthesis.

  • Environmental Impact : Assessing its environmental persistence and impact is crucial.


Future Directions


  • Biomedical Applications : Investigate 6-HCA’s potential as a therapeutic agent, especially in the context of oxidative stress-related diseases.

  • Green Synthesis : Explore eco-friendly methods for large-scale production.

  • Formulation : Develop delivery systems (e.g., nanoparticles) to enhance bioavailability.


properties

IUPAC Name

6-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9,11H,1,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPFJOJFTVSOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)O)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465409
Record name 6-hydroxychroman-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxychroman-2-carboxylic Acid

CAS RN

81498-19-3
Record name 6-hydroxychroman-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(RS)-6-Methoxy-chroman-2-carboxylic acid (1.12 g, 5.37 mmol) and pyridinium hydrochloride (11.2 g, 96.6 mmol) were heated together at 180° C. for 2 hr under argon with stirring. After cooling to ambient temperature H2O (100 ml) and EtOAc (50 ml) was added and shaken. The aqueous phase was extracted with EtOAc (50 ml) and the combined organic extracts were washed with satd. NaCl solution (50 ml) and then dried with Na2SO4 and evaporated to afford (RS)-6-hydroxy-chroman-2-carboxylic acid as white crystals (0.94 g, 4.84 mmol, 90%) Mp. 175-177° C., MS m/e=194.1 (M+).
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-hydroxychroman-2-carboxylic Acid
Reactant of Route 2
6-hydroxychroman-2-carboxylic Acid
Reactant of Route 3
6-hydroxychroman-2-carboxylic Acid
Reactant of Route 4
6-hydroxychroman-2-carboxylic Acid
Reactant of Route 5
6-hydroxychroman-2-carboxylic Acid
Reactant of Route 6
6-hydroxychroman-2-carboxylic Acid

Citations

For This Compound
24
Citations
JA Hyatt - Synthetic Communications, 2007 - Taylor & Francis
… Citation1 Of some 30 homologous compounds, 2,5,7,8‐tetramethyl‐6‐hydroxychroman‐2‐carboxylic acid 2 (“Trolox”) showed the best combination of high antioxidant activity and good …
Number of citations: 16 www.tandfonline.com
SC Mojumdar, DA Becker, GA DiLabio… - The Journal of …, 2004 - ACS Publications
… of radicals trapped, n, are compared with those of phenolic antioxidants 2,2,5,7,8-pentamethyl-6-hydroxychroman (PMHC, 4a), 2,5,7,8-tetramethyl-6-hydroxychroman-2-carboxylic acid (…
Number of citations: 16 pubs.acs.org
KL Fong, PB McCay, JL Poyer, HP Misra… - Chemico-biological …, 1976 - Elsevier
… The reduction of ADP-Fe 3÷ by xanthine oxidase activity was not affected by efficient free radical scavengers (6-hydroxychroman-2-carboxylic acid and diphenyl-p-phenylenediamine) (…
Number of citations: 250 www.sciencedirect.com
EK Lai, P Kuo-Lan, PB McCay - Biochimica et Biophysica Acta (BBA)-Lipids …, 1978 - Elsevier
The singlet oxygen reaction product of various trapping agents is observed during enzymic and nonenzymic peroxidation of microsomes as well as during the peroxidation of pure lipids …
Number of citations: 30 www.sciencedirect.com
M Kitazawa, M Podda, J Thiele… - Photochemistry and …, 1997 - Wiley Online Library
The mechanism of oxidation of ascorbic acid in mouse skin homogenates by UV light was investigated by measuring ascorbate free radical formation using electron spin resonance …
Number of citations: 63 onlinelibrary.wiley.com
M Netto, RJ Do Carmo, H Martins-Ferreira - Brain research, 1999 - Elsevier
… act via a mechanism involving free radicals [4], we investigated the influence of the antioxidant Trolox (water-soluble vitamin E, 2,5,7,8-tetramethyl-6-hydroxychroman-2-carboxylic acid). …
Number of citations: 12 www.sciencedirect.com
RK Kushwaha, K Singh, P Kumar… - Research Journal of …, 2019 - researchgate.net
Chromens are naturally occurring or synthetically obtaining compounds and these are oxygen containing heterocycles, abundantly found in nature in the form of flavone, isoflavones, …
Number of citations: 5 www.researchgate.net
S Brownstein, GW Burton, L Hughes… - The Journal of Organic …, 1989 - ACS Publications
The 100-MHz 13C NMR spectrum of (2fi, 4'fi, 8< R)-a:-tocopherol (natural vitamin E) has been completely assigned with theaid of a number of selectively deuteriated (2R, 4'ñ, 8'ñ)-a-…
Number of citations: 70 pubs.acs.org
P Rawat, SM Verma - Drug Design, Development and Therapy, 2016 - Taylor & Francis
A series of chroman derivatives was designed, prepared, and examined for their anti-breast cancer and antiepileptic activities. All synthesized compounds yielded results that were in …
Number of citations: 35 www.tandfonline.com
RK Kushwaha, K Singh, SP Kushwaha… - Annals of …, 2022 - researchgate.net
Chromans are an important medicinal group. The chroman nucleolus (3, 4-dihydro-2H-chromene) consists of two rings, among these two rings, one ring is cyclic, aromatic, and another …
Number of citations: 0 www.researchgate.net

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